Welcome to the BenchChem Online Store!
molecular formula C14H16N2S B8770667 4-Phenyl-2-(piperidin-4-yl)thiazole

4-Phenyl-2-(piperidin-4-yl)thiazole

Cat. No. B8770667
M. Wt: 244.36 g/mol
InChI Key: AWDWQARJWVPBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07851473B2

Procedure details

To 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (530 mg, 1.88 mmol) was added an aqueous 1N sodium hydroxide solution (10 ml) and the mixture was extracted with chloroform (50 ml). The extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain the desired product (461 mg, 100%) as an oil.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]1([C:9]2[N:10]=[C:11]([CH:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[S:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>[OH-].[Na+]>[C:3]1([C:9]2[N:10]=[C:11]([CH:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[S:12][CH:13]=2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
Cl.Cl.C1(=CC=CC=C1)C=1N=C(SC1)C1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 461 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.